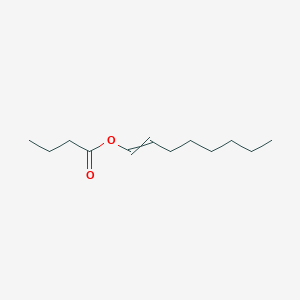![molecular formula C7H8N4S B14515741 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine CAS No. 62756-77-8](/img/structure/B14515741.png)
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of a broader class of thiazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine typically involves the annulation of the thiazine ring to a pyridine ring. One common method includes the reaction of hydrazine derivatives with pyridine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency .
化学反応の分析
Types of Reactions
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
科学的研究の応用
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as electrochemical sensors and nonlinear optical materials .
作用機序
The mechanism of action of 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, altering their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure but differ in their specific ring fusion and substituents.
Thieno[2,3-d]pyrimidines: These compounds have a similar heterocyclic framework but include a sulfur atom in a different position.
Pyrido[2,3-b]pyrazines: These compounds are structurally related but contain a pyrazine ring instead of a thiazine ring.
Uniqueness
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine is unique due to its specific arrangement of nitrogen and sulfur atoms within the heterocyclic ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
62756-77-8 |
|---|---|
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC名 |
3H-pyrido[2,3-b][1,4]thiazin-2-ylhydrazine |
InChI |
InChI=1S/C7H8N4S/c8-11-6-4-12-7-5(10-6)2-1-3-9-7/h1-3H,4,8H2,(H,10,11) |
InChIキー |
ZBWNFQNDFBTMBJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC2=C(S1)N=CC=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


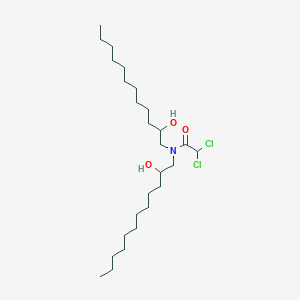
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)

![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
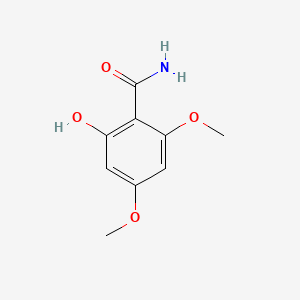
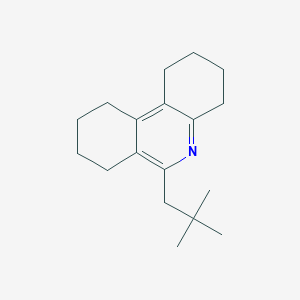

![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)

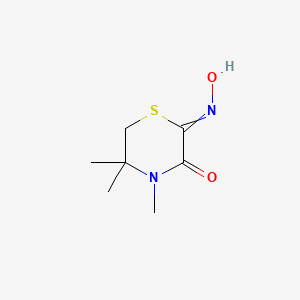
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)


